ethyl 3-(1H-imidazol-1-yl)propanoate
Overview
Description
Ethyl 3-(1H-imidazol-1-yl)propanoate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 g/mol . It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which ethyl 3-(1h-imidazol-1-yl)propanoate is a part of, have a broad range of biological activities .
Mode of Action
It is known that azole antifungals, which are also imidazole derivatives, inhibit the synthesis of sterols in fungi by inhibiting cytochrome p450-dependent 14α-lanosterol demethylase through binding to the heme cofactor of the cytochrome cyp51 .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Action Environment
It is known that the compound should be stored at room temperature .
Preparation Methods
Ethyl 3-(1H-imidazol-1-yl)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl bromoacetate with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 3-(1H-imidazol-1-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways involving imidazole derivatives.
Medicine: Research into potential therapeutic applications includes exploring its role as an antifungal, antibacterial, or anticancer agent.
Comparison with Similar Compounds
Ethyl 3-(1H-imidazol-1-yl)propanoate can be compared with other imidazole-containing compounds, such as:
1H-imidazole-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ester.
1H-imidazole-2-carboxaldehyde: Contains an aldehyde group, leading to different reactivity and applications.
1H-imidazole-1-ethanol: Features a hydroxyl group, making it more hydrophilic and altering its interaction with biological targets.
The uniqueness of this compound lies in its ester functionality, which allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 3-imidazol-1-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)3-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKUPBGJXHDOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474333 | |
Record name | ethyl 3-(1H-imidazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24215-02-9 | |
Record name | ethyl 3-(1H-imidazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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